molecular formula C15H9BrClN3O3 B2933988 (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide CAS No. 1173473-80-7

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2933988
CAS No.: 1173473-80-7
M. Wt: 394.61
InChI Key: ODMVLZBHIFMWED-VMPITWQZSA-N
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Description

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Bromination of furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling reactions: The brominated furan and the oxadiazole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the acrylamide moiety: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base to form the acrylamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-(5-chlorofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide
  • (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Uniqueness

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide is unique due to the presence of both the bromofuran and oxadiazole moieties, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O3/c16-12-7-6-11(22-12)14-19-20-15(23-14)18-13(21)8-5-9-3-1-2-4-10(9)17/h1-8H,(H,18,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMVLZBHIFMWED-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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